molecular formula C10H9NO B8068343 4-(2-Methyloxiran-2-yl)benzonitrile

4-(2-Methyloxiran-2-yl)benzonitrile

Cat. No. B8068343
M. Wt: 159.18 g/mol
InChI Key: WFKAWVCTLHUCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyloxiran-2-yl)benzonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methyloxiran-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyloxiran-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Intermediate for HIV-1 Reverse Transcriptase Inhibitors : 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a derivative similar in structure, is an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

  • HCV Inhibitors : Derivatives like 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile have shown significant antiviral activity against Hepatitis C Virus (HCV), indicating potential for therapeutic applications (Xin-bei Jiang et al., 2020).

  • Antitumor Activity and DNA Binding : Compounds derived from benzonitrile, such as 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile, have shown potential antitumor activity against U937 cancer cells and DNA binding capabilities (Pradip K. Bera et al., 2021).

  • Nonlinear Optical (NLO) Applications : Certain derivatives of (-1-cyanovinyl)benzonitrile have been studied for their linear and nonlinear optical properties, indicating potential applications in photonic and optoelectronic devices (Lucia Mydlova et al., 2020).

  • Histamine H3 Receptor Antagonists : 4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles have been identified as potent histamine H3 receptor antagonists with potential implications in central nervous system therapeutics (L. Black et al., 2007).

  • Antibiotic Transformation Products : Studies on sulfamethoxazole (SMX) have shown its transformation into products like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide under denitrifying conditions, highlighting the environmental impact and behavior of such compounds (K. Nödler et al., 2012).

properties

IUPAC Name

4-(2-methyloxiran-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-10(7-12-10)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKAWVCTLHUCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyloxiran-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 5
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(2-Methyloxiran-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.